REACTION_SMILES
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[C:7]1(=[CH:10][C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH2:8][CH2:9]1.[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH:4](=[CH2:5])[Mg+:6].[Cl-:2].[Cl-:3].[Cl:21][Cu:22].[Li+:1]>>[CH:4](=[CH2:5])[C:7]1([CH2:10][C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Cl[Cu]
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl[Cu]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Type
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product
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Smiles
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C=CC1(CC(=O)OCC)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |